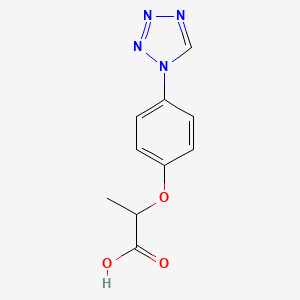
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate, also known as AMDPC or Pyrazole-4-carboxylic acid, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate has been explored for its potential in antimicrobial and anticancer applications. A study demonstrated that certain derivatives synthesized from this compound exhibited higher anticancer activity than the reference drug, doxorubicin, and also showed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Heterocyclic Compound Synthesis
This compound is also used in the synthesis of various heterocyclic compounds. For example, it has been utilized in the creation of thieno[2,3-c]pyrazoles and related heterocycles, which are significant in medicinal chemistry (Haider, Farghaly, Al-Mekhlafi, & El-Kashef, 2005).
Pharmacological Research
In pharmacological research, derivatives of this chemical have been investigated for their potential as CB1 receptor antagonists. One study reported the synthesis of a biaryl pyrazole sulfonamide derivative and examined its pharmacological properties (Srivastava et al., 2008).
Crystallography and Structural Chemistry
The compound is significant in crystallography and structural chemistry, where its derivatives have been structurally characterized. This includes investigations into their molecular structures and supramolecular assembly, which are crucial for understanding the compound's chemical behavior (Cuartas et al., 2017).
Dye and Pigment Synthesis
It has applications in dye and pigment synthesis as well. A study explored the use of a related compound in the production of carboxylic pyrazolone based mono-/bi-heterocyclic dyes, demonstrating the versatility of this chemical class in creating various dyes and pigments (Tao, Zhao, Wang, Qian, & Huang, 2019).
Fluorescent Molecule Synthesis
Additionally, this compound has been used in the synthesis of novel fluorescent molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidine, which can serve as attractive fluorophores due to their many binding sites and strong fluorescence intensity (Wu et al., 2006).
Wirkmechanismus
Target of Action
Methyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a complex compound with potential antimicrobial activities . The primary targets of this compound are microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . These targets play crucial roles in various infectious diseases.
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. This leads to disruption of vital processes within the microbes, ultimately causing their death or inhibiting their growth .
Biochemical Pathways
The compound affects multiple biochemical pathways within the microbial cells. It is suggested that the compound’s efficacy is enhanced when the para position on the N-methyl aniline ring is substituted with a methyl and chloro group . This modification appears to improve the compound’s antibacterial potential .
Pharmacokinetics
An adme analysis indicated that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
The result of the compound’s action is the inhibition of microbial growth or the death of the microbes . This leads to a reduction in the severity of the infectious disease caused by these microbes. The compound has shown moderate to excellent activity against the tested strains .
Eigenschaften
IUPAC Name |
methyl 5-amino-1-(2,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)9-3-2-6(12)4-8(9)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFIUVAYAFAKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3-Methyl-4-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156556.png)
![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B3156561.png)
![5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid](/img/structure/B3156564.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3156582.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3156586.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3156605.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid](/img/structure/B3156613.png)

![3-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B3156626.png)



![7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3156664.png)